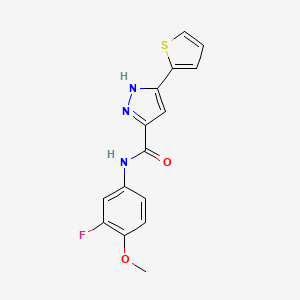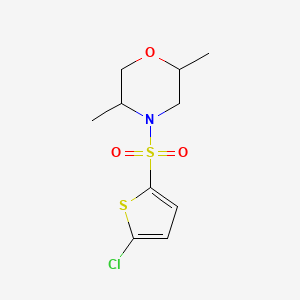![molecular formula C17H20N4O3 B7563930 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 3-methoxyphenylhydrazine can react with ethyl acetoacetate under acidic conditions to form the 5-(3-methoxyphenyl)-1H-pyrazole.
-
Acylation: : The pyrazole derivative is then subjected to acylation using a suitable acyl chloride, such as piperidine-4-carbonyl chloride, in the presence of a base like triethylamine. This step forms the intermediate compound.
-
Coupling Reaction: : The final step involves coupling the intermediate with piperidine-4-carboxamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products include hydroxylated or carboxylated derivatives of the original compound.
Reduction: Products include alcohol derivatives of the carbonyl groups.
Substitution: Products include various substituted pyrazole derivatives.
科学研究应用
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
- 1-{[5-(3-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide
- 1-{[5-(3-methylphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide
Uniqueness
1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This group can affect the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to different therapeutic effects compared to its analogs.
属性
IUPAC Name |
1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-24-13-4-2-3-12(9-13)14-10-15(20-19-14)17(23)21-7-5-11(6-8-21)16(18)22/h2-4,9-11H,5-8H2,1H3,(H2,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOQRIYFMQNZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
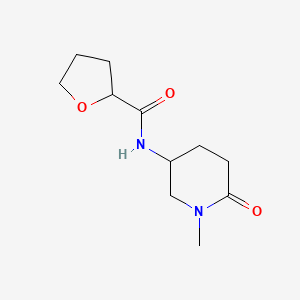
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
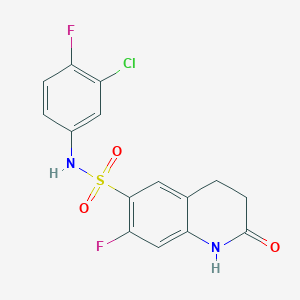
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
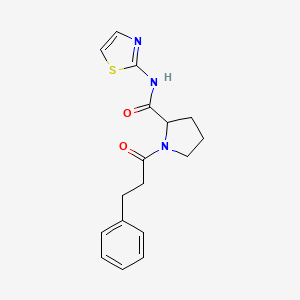
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
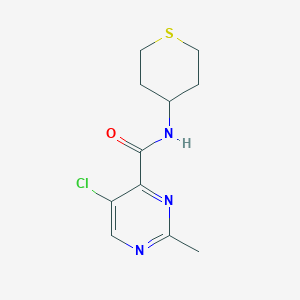
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
